7-Chloroquinolin-5-ol

Übersicht

Beschreibung

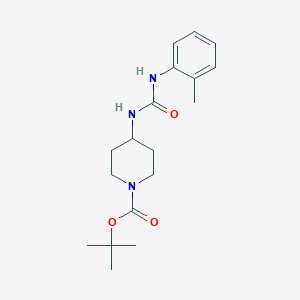

7-Chloroquinolin-5-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are present in numerous natural products and have various biological activities . The compound has a molecular formula of C9H6ClNO and a molecular weight of 179.60.

Synthesis Analysis

The synthesis of new 7-chloroquinolin derivatives has been achieved using ultrasound irradiation . This method is part of the click chemistry approach, which is a reliable and efficient strategy for the synthesis of complex molecules . Other methods for the preparation of quinoline derivatives include the Skraup, Doebner von Miller, and Combes procedures .Molecular Structure Analysis

The molecular structure of 7-Chloroquinolin-5-ol can be elucidated based on IR, 1H NMR, 13C NMR, MS, and elemental analysis . These spectroscopic techniques provide detailed information about the chemical structure and composition of the compound .Chemical Reactions Analysis

The chemical reactions involving 7-Chloroquinolin-5-ol are primarily related to its role as a precursor in the synthesis of new derivatives . These reactions often involve the use of ultrasound irradiation, which can enhance the efficiency of the reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

7-Chloroquinolin-5-ol: and its derivatives have been investigated for their antibacterial potential. In a study by Fu et al., a series of quinoline derivatives were synthesized via the Mannich reaction. Among these compounds, quinolone-coupled hybrid 5d demonstrated potent antibacterial effects against both Gram-positive (G+) and Gram-negative (G−) bacteria. Its minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL, outperforming the lead compound . This research highlights the compound’s potential as a broad-spectrum antibacterial agent.

Mode of Action

Molecular docking assays revealed that compound 5d likely targets bacterial proteins, including LptA and Top IV . This dual-target mechanism of action contributes to its efficacy against drug-resistant strains . Understanding the precise interactions with bacterial proteins can guide further drug development.

Chalcone Derivatives

Chalcones and their derivatives have gained attention as potential antibacterial agents. While not directly related to 7-Chloroquinolin-5-ol , exploring chalcones alongside this compound could provide synergistic effects. Recent literature reviews have highlighted advances in using chalcones against Staphylococcus aureus .

Veterinary Applications

In veterinary medicine, 7-Chloroquinolin-5-ol and its isomer 5,7-dichloro-8-hydroxyquinoline have been studied in relation to isolates of Escherichia coli , Salmonella gallinarum , and Salmonella enteritidis . These compounds may find applications in animal health .

Wirkmechanismus

Target of Action

7-Chloroquinolin-5-ol, also known as Chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malarial parasite, Plasmodium species, by converting toxic heme to non-toxic hemazoin .

Mode of Action

The compound interacts with its target by inhibiting the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, causing the Plasmodium species to continue accumulating toxic heme, which eventually leads to the death of the parasite .

Biochemical Pathways

The affected pathway is the heme detoxification pathway in the Plasmodium species. The accumulation of toxic heme due to the inhibition of heme polymerase disrupts this pathway, leading to the death of the parasite .

Pharmacokinetics

The pharmacokinetics of Chloroquine, a derivative of 7-Chloroquinolin-5-ol, has been extensively studied. It is known to have a large volume of distribution and a terminal elimination half-life of 1 to 2 months . The drug is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver . Following administration, chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .

Result of Action

The result of the action of 7-Chloroquinolin-5-ol is the death of the Plasmodium species, making it an effective antimalarial agent . In addition, some derivatives of 7-Chloroquinolin-5-ol have shown moderate antimalarial activity with IC50 < 100 μM, and some have shown high antimalarial activity with IC50 < 50 M . They have also been screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .

Action Environment

The action, efficacy, and stability of 7-Chloroquinolin-5-ol can be influenced by various environmental factors. For instance, the synthesis of new 7-Chloroquinolin-5-ol derivatives has been achieved using ultrasound irradiation . This suggests that physical conditions such as temperature and pressure could potentially affect the compound’s action.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 7-Chloroquinolin-5-ol could involve the synthesis of new derivatives with enhanced biological activities . The development of more efficient synthesis methods and the exploration of the compound’s potential applications in various fields are also promising areas for future research .

Eigenschaften

IUPAC Name |

7-chloroquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSAHYWXWBPGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856482 | |

| Record name | 7-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1236162-22-3 | |

| Record name | 7-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027100.png)

![2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027109.png)

![tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027110.png)

![tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027112.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B3027113.png)

![tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027115.png)

![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)